2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
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Overview
Description
2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that features both imidazole and triazolopyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with imidazole-containing aldehydes under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like benzimidazole and imidazo[1,2-a]pyridine share structural similarities with the imidazole moiety.
Triazolopyrazine derivatives: Compounds such as triazolopyrimidine and triazolopyridine are structurally related to the triazolopyrazine ring.
Uniqueness
2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its combination of imidazole and triazolopyrazine rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H12N6O |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-but-3-enyl-8-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C12H12N6O/c1-2-3-6-18-12(19)17-8-5-14-10(11(17)15-18)16-7-4-13-9-16/h2,4-5,7-9H,1,3,6H2 |
InChI Key |
OGMQLOGIGYOAFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C(=O)N2C=CN=C(C2=N1)N3C=CN=C3 |
Origin of Product |
United States |
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